8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-14-9-5-8-12-10-13(18(21)23-15(12)14)17-20-19-16(24-17)11-6-3-2-4-7-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKPRXPWLVOLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the hydroxyl group at the 8th position using methyl iodide and a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, typically using phosphorus oxychloride (POCl3).
Coupling of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as the Suzuki coupling, using a phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) followed by nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several applications of this compound in various fields:
Anticancer Activity
Research indicates that 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. In particular, studies have demonstrated its efficacy against breast cancer cells by targeting specific signaling pathways associated with tumor growth .
Antimicrobial Properties
The compound has also displayed antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .
Anti-inflammatory Effects
In vitro studies have reported that this compound can reduce inflammation markers in various cell models. This property may be beneficial for treating inflammatory diseases and conditions such as arthritis or inflammatory bowel disease .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Key Findings
Substituent Effects: Methoxy vs. Hydroxy: The methoxy group at C8 in the target compound improves lipophilicity and metabolic stability compared to the hydroxy-substituted analogue (BB80320) . Oxadiazole vs. Phenyl vs. Pyridinyl: The phenyl group at the oxadiazole ring in the target compound provides better π-π stacking interactions in biological systems compared to pyridinyl analogues .
Polymorphism :
The target compound exhibits three polymorphic forms, which may influence solubility and bioavailability. In contrast, pyridinyl-substituted analogues show only two polymorphs, suggesting phenyl substitution enhances crystallographic diversity .
Biological Activity: Anticonvulsant Activity: The target compound demonstrates moderate activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, while IVb (lacking the methoxy group) shows superior efficacy, indicating methoxy substitution may reduce anticonvulsant potency . Antimicrobial Potential: Structural similarities to triazine-coupled oxadiazole-coumarin hybrids (e.g., from ) suggest unexplored antimicrobial applications .
Synthetic Efficiency : Microwave-assisted synthesis (as seen in oxadiazole derivatives from ) could optimize the target compound’s yield (current methods yield ~42–56% ), reducing reaction times and energy consumption .
Q & A
Q. What are the common synthetic routes for preparing 8-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?
The compound is typically synthesized via cyclization and condensation reactions. A general method involves reacting 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) under reflux in ethanol with piperidine as a catalyst. The intermediate is then recrystallized for purification . For derivatives, 2,4,6-trichloro-1,3,5-triazine can be used to introduce sulfanyl groups, followed by condensation with substituted piperazines or piperidines to enhance antimicrobial activity .
Q. Which spectroscopic techniques are employed for structural characterization, and what key data points validate the structure?
- IR spectroscopy : Identifies functional groups like C=O (1660–1680 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) in the coumarin and oxadiazole moieties .
- NMR (¹H, ¹³C) : Key signals include methoxy protons at δ 3.8–4.0 ppm, aromatic protons (δ 6.8–8.2 ppm), and carbonyl carbons (δ 160–170 ppm) .
- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
Q. What biological activities have been reported for this compound, and what experimental models were used?
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (C. albicans) via MIC (μg/mL) and zone of inhibition (mm) assays .
- Anticancer potential : Evaluated against MCF-7 breast cancer cells using MTT assays, with IC₅₀ values reported for derivatives .
- Urease inhibition : Measured via enzymatic assays using jack bean urease, with some derivatives showing >80% inhibition at 50 μM .
Advanced Research Questions
Q. How can researchers optimize the synthesis to address low yields or impurities in the final product?
- Reaction monitoring : Use TLC (toluene:acetone, 9:1) to track intermediate formation and minimize side products .
- Purification : Recrystallization from ethanol or acetone improves purity, while column chromatography (silica gel, ethyl acetate/hexane) resolves complex mixtures .
- Scale-up : Continuous flow reactors enhance reproducibility and yield in multi-step syntheses .
Q. How to analyze discrepancies in biological activity data across studies?
- Strain variability : Antimicrobial results may differ due to pathogen resistance profiles (e.g., P. aeruginosa vs. S. aureus) .
- Assay conditions : Variances in MIC protocols (e.g., broth dilution vs. agar diffusion) can alter efficacy interpretations .
- Structural modifications : Substitutions on the phenyl ring (e.g., electron-withdrawing groups) significantly impact activity, as seen in anticonvulsant vs. antiviral derivatives .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Derivatization : Introduce substituents (e.g., halogens, methoxy) at the phenyl or coumarin rings to assess impact on bioactivity. For example, 4-fluorophenyl derivatives enhance anticancer activity .
- Molecular docking : Simulate binding interactions with targets like SARS-CoV-2 spike protein or urease active sites to rationalize experimental data .
- Comparative studies : Contrast with analogs lacking the oxadiazole ring (e.g., thiazole derivatives) to identify pharmacophoric motifs .
Q. How to resolve crystallographic challenges during structural refinement?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
